molecular formula C14H12N2O B3281792 5-(Benzyloxy)-1H-benzo[d]imidazole CAS No. 741261-57-4

5-(Benzyloxy)-1H-benzo[d]imidazole

Cat. No.: B3281792
CAS No.: 741261-57-4
M. Wt: 224.26 g/mol
InChI Key: YLLJHBKZAXJEIJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a benzyloxy group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The benzyloxy group enhances the compound’s lipophilicity, potentially improving its interaction with biological targets.

Scientific Research Applications

5-(Benzyloxy)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with benzyloxy-substituted aldehydes or ketones. One common method includes the following steps:

    Condensation Reaction: o-Phenylenediamine reacts with benzyloxy-substituted aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding benzimidazole N-oxides.

    Reduction: Reduction of the benzyloxy group can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzimidazole derivatives with reduced benzyloxy groups.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Benzimidazole: The parent compound without the benzyloxy substitution.

    2-Phenylbenzimidazole: A similar compound with a phenyl group instead of a benzyloxy group.

    5-Methylbenzimidazole: A compound with a methyl group at the 5-position instead of a benzyloxy group.

Comparison:

    Uniqueness: The presence of the benzyloxy group in 5-(Benzyloxy)-1H-benzo[d]imidazole enhances its lipophilicity and potentially its biological activity compared to its parent compound, benzimidazole.

    Biological Activity: The benzyloxy group may improve the compound’s ability to interact with biological targets, making it more effective in certain applications compared to similar compounds without this substitution.

Properties

IUPAC Name

6-phenylmethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)9-17-12-6-7-13-14(8-12)16-10-15-13/h1-8,10H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLJHBKZAXJEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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